
Methyl 2-bromo-5-ethylthiazole-4-carboxylate
Overview
Description
Methyl 2-bromo-5-ethylthiazole-4-carboxylate is an organic compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol It is a thiazole derivative, characterized by a bromine atom at the 2-position, an ethyl group at the 5-position, and a methyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate typically involves the bromination of 5-ethylthiazole-4-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.
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Mechanistic Insight : The electron-deficient thiazole ring facilitates attack by nucleophiles (e.g., phenols, amines) at the brominated position. Steric hindrance from the ethyl group at C5 minimally affects reactivity at C2 .
Ester Functionalization
The methyl ester at position 4 is amenable to hydrolysis or transesterification.
Oxidation and Reduction
The thiazole ring and substituents participate in redox reactions.
Cross-Coupling Reactions
The bromine atom enables metal-catalyzed couplings, though limited direct examples exist in literature.
Comparative Reactivity
A comparison with structurally similar compounds highlights the influence of substituents:
Compound | Reactivity at C2 | Ester Stability | Key Difference |
---|---|---|---|
Methyl 2-bromo-5-methylthiazole-4-carboxylate | Faster substitution due to smaller C5 substituent | Comparable to ethyl derivative | Ethyl group slightly reduces steric access to C2. |
Ethyl 2-bromo-5-phenylthiazole-4-carboxylate | Slower substitution (bulky phenyl) | Lower hydrolysis rate | Phenyl group increases electron density at C2. |
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Methyl 2-bromo-5-ethylthiazole-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique thiazole structure allows for modifications that enhance biological activity, particularly against bacterial infections and other diseases. The bromine atom in its structure provides a reactive site for further chemical transformations, making it valuable in drug design and development.
Case Study: Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. For instance, a study evaluated its cytotoxicity against several cancer cell lines, revealing an IC₅₀ value of 7.06 µM against HEPG2 (liver carcinoma) cells. This indicates moderate cytotoxicity compared to doxorubicin, which had an IC₅₀ of 0.5 µM .
Compound | Cell Line | IC₅₀ (µM) | Reference |
---|---|---|---|
This compound | HEPG2 (liver carcinoma) | 7.06 | |
Doxorubicin (control) | HEPG2 | 0.5 |
Agricultural Chemistry
Use in Agrochemicals:
This compound is also utilized in the formulation of agrochemicals, including fungicides and herbicides. The thiazole ring structure contributes to its effectiveness in targeting specific pests while being less harmful to beneficial organisms. Research indicates that compounds with thiazole moieties can improve crop yield by protecting against diseases and pests .
Material Science
Development of Novel Materials:
In material science, this compound is explored for creating specialty polymers and coatings. Its properties can enhance durability and resistance to environmental factors, making it suitable for various industrial applications .
Biochemical Research
Enzyme Inhibition Studies:
Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with various molecular targets allows for insights into biological processes and potential therapeutic targets. For example, it has been investigated for its effects on specific enzymes involved in cancer cell proliferation .
Summary of Applications
The diverse applications of this compound highlight its importance across multiple scientific disciplines:
Application Area | Description |
---|---|
Pharmaceutical | Key intermediate in drug synthesis; potential anticancer properties |
Agricultural Chemistry | Used in agrochemical formulations; effective against pests and diseases |
Material Science | Development of durable polymers and coatings |
Biochemical Research | Studies on enzyme inhibition and metabolic pathways |
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-ethylthiazole-4-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In pharmaceutical applications, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
- Methyl 5-methylthiazole-4-carboxylate
- Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate
- 2-bromo-4-methylthiazole
- Ethyl 2-methylthiazole-5-carboxylate
- Methyl 2-amino-5-methylthiazole-4-carboxylate
Uniqueness
Methyl 2-bromo-5-ethylthiazole-4-carboxylate is unique due to the presence of both a bromine atom and an ethyl group on the thiazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .
Biological Activity
Methyl 2-bromo-5-ethylthiazole-4-carboxylate is an organic compound recognized for its diverse biological activities, primarily due to its thiazole ring structure. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and research findings.
- Chemical Formula : C₆H₆BrNO₂S
- Molecular Weight : 236.09 g/mol
- Structure : The compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of a bromo group and an ethyl substituent enhances its chemical reactivity and biological properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a candidate for pharmaceutical applications targeting bacterial infections. Compounds with thiazole rings have been extensively studied for their ability to inhibit bacterial growth .
Research Findings :
- A study indicated that derivatives of thiazole, including this compound, showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 10.03 to 54.58 µg/mL .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects, which are essential for therapeutic applications in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.
Anticancer Potential
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of halogen substituents such as bromine has been associated with increased cytotoxicity against various cancer cell lines.
Case Study :
In vitro studies showed that compounds similar to this compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin in human cancer cell lines (e.g., HCT-116 and HepG2), indicating promising anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Variations in substituents on the thiazole ring significantly affect its pharmacological profile.
Compound Name | Similarity | Unique Features |
---|---|---|
Methyl 2-bromo-5-methylthiazole-4-carboxylate | 0.94 | Contains a methyl group instead of an ethyl group. |
Methyl 2-bromothiazole-4-carboxylate | 0.84 | Lacks ethyl substitution, affecting its biological profile. |
Ethyl 2-bromothiazole-4-carboxylate | 0.81 | Different substitution pattern; may exhibit different reactivity. |
Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 0.81 | Variation in position of ethyl and bromo groups. |
This table illustrates how slight modifications can lead to significant differences in biological activity, emphasizing the uniqueness of this compound within this class of compounds.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic properties of this compound is crucial for assessing its safety and efficacy in therapeutic contexts. Interaction studies indicate that the compound's absorption, distribution, metabolism, and excretion (ADME) profiles are favorable for drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-bromo-5-ethylthiazole-4-carboxylate?
- Methodology : The synthesis typically involves bromination of a precursor thiazole derivative. For example, bromine or N-bromosuccinimide (NBS) is used under controlled conditions (temperature, solvent, reaction time). The ethyl group at position 5 is introduced via alkylation or via a pre-functionalized thiazole ring. Key steps include:
Precursor preparation : Methyl 5-ethylthiazole-4-carboxylate is synthesized using Hantzsch thiazole synthesis.
Bromination : Bromine or NBS in dichloromethane or DMF at 0–25°C for 6–12 hours.
- Critical parameters : Solvent polarity, stoichiometry of brominating agent, and inert atmosphere to avoid side reactions.
- Characterization : Confirmed via , , and mass spectrometry (e.g., molecular ion peak at m/z 265 [M+H]) .
Q. How is this compound characterized post-synthesis?
- Techniques :
Spectroscopy :
- NMR : shows signals for the methyl ester (~3.9 ppm, singlet), ethyl group (triplet at ~1.3 ppm, quartet at ~2.5 ppm), and thiazole ring protons (downfield due to electron-withdrawing effects).
- IR : Stretching vibrations for C=O (1720–1700 cm) and C-Br (600–500 cm).
Mass Spectrometry : ESI-MS confirms molecular weight (265.08 g/mol) and fragmentation patterns.
Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Cross-validation : X-ray crystallography (e.g., SHELXL refinement) resolves bond lengths and angles, confirming regioselective bromination .
Q. What are the common reactivity patterns of this compound?
- Reactions :
Nucleophilic Aromatic Substitution (SNAr) : The bromine at position 2 is susceptible to substitution with amines (e.g., pyrrolidine) or thiols in polar aprotic solvents (DMF, DMSO) at 60–80°C.
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh)/KCO in THF/HO to form biaryl derivatives.
Ester Hydrolysis : Treatment with NaOH/MeOH yields the carboxylic acid derivative for further functionalization.
- Key considerations : Electron-withdrawing ester and bromine groups activate the thiazole ring for SNAr but may deactivate it for electrophilic substitution .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactions at the bromine site?
- Mechanistic insights :
- Electronic effects : The electron-withdrawing ester group at position 4 enhances the electrophilicity of the adjacent bromine, favoring SNAr. DFT calculations (e.g., Gaussian 16) can model charge distribution and transition states.
- Steric effects : The ethyl group at position 5 creates steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tert-butylamine).
- Case study : Comparative kinetic studies with Methyl 2-bromo-5-methylthiazole-4-carboxylate show 20% slower reaction rates with ethyl substituents due to steric effects .
Q. What crystallographic techniques are used to resolve structural ambiguities in derivatives?
- Protocol :
Data collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
Structure solution : SHELXT for phase determination via direct methods.
Refinement : SHELXL with least-squares minimization to final R < 0.04.
- Visualization : ORTEP-3 diagrams highlight thermal ellipsoids and intermolecular interactions (e.g., C-H···O hydrogen bonds).
- Example : A derivative, Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, showed π-π stacking (3.8 Å) and C-H···O interactions stabilizing the crystal lattice .
Q. How is the biological activity of this compound evaluated in medicinal chemistry research?
- Assays :
Antimicrobial screening : Broth microdilution (MIC against S. aureus, E. coli) with IC values compared to reference drugs (e.g., ciprofloxacin).
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction.
Enzyme inhibition : Molecular docking (AutoDock Vina) and kinetics for targets like DHFR or β-lactamase.
- Findings : Methyl 2-bromo-4-chlorothiazole-5-carboxylate derivatives showed MIC = 8 μg/mL against MRSA, suggesting halogen positioning impacts activity .
Properties
IUPAC Name |
methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZQQKSGEFCXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515260 | |
Record name | Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81569-46-2 | |
Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-ethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81569-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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